molecular formula C16H17N3O2S B2413886 N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide CAS No. 958587-24-1

N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

Cat. No.: B2413886
CAS No.: 958587-24-1
M. Wt: 315.39
InChI Key: OVHNWRVFTUEJNJ-UHFFFAOYSA-N
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Description

N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.39. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-10-4-2-3-5-14(10)19-15(17-16(20)11-6-7-11)12-8-22(21)9-13(12)18-19/h2-5,11H,6-9H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHNWRVFTUEJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, examining its synthesis, mechanisms of action, and therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H17N3O2S
  • Molecular Weight : 315.39 g/mol
  • IUPAC Name : this compound

Structural Representation

PropertyValue
Molecular FormulaC16H17N3O2S
Molecular Weight315.39 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thieno[3,4-c]pyrazole have been shown to possess antifungal and antibacterial activities against various pathogens.

  • Antifungal Activity : In vitro studies demonstrated that related thieno[3,4-c]pyrazole compounds exhibited good inhibitory effects against fungi such as Candida albicans and Cryptococcus neoformans .
  • Antibacterial Activity : Similar compounds have also shown effectiveness against Gram-positive and Gram-negative bacteria. The structure of these compounds allows for interaction with microbial cell membranes, disrupting their integrity .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal metabolism.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing leakage and cell death.

Study 1: Antifungal Efficacy

A study published in PubMed evaluated the antifungal properties of thieno[3,4-c]pyrazole derivatives. The results indicated that certain derivatives had low minimum inhibitory concentrations (MICs), demonstrating their potential as novel antifungal agents .

Study 2: Antibacterial Properties

Another investigation focused on the antibacterial activity of similar compounds against a panel of bacteria. The findings revealed that these compounds exhibited broad-spectrum activity with minimal cytotoxicity towards mammalian cells .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide, and how are reaction conditions optimized?

  • Methodology : The synthesis involves sequential formation of the thieno[3,4-c]pyrazole core, followed by substitution with o-tolyl and cyclopropanecarboxamide groups. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during substitutions. Temperature control (60–80°C) and reaction time (12–24 hours) are critical for minimizing side products. Yield optimization often requires iterative adjustments of stoichiometry and solvent polarity .
  • Key Validation : Intermediate purity is monitored via TLC, and final product structure is confirmed via 1^1H/13^{13}C NMR and HRMS .

Q. Which analytical techniques are essential for characterizing this compound’s structural and electronic properties?

  • Core Techniques :

  • Spectroscopy : 1^1H/13^{13}C NMR identifies proton environments and carbon hybridization. IR confirms functional groups (e.g., C=O at ~1650 cm1^{-1}) .
  • Mass Spectrometry : HRMS validates molecular formula and isotopic patterns .
  • X-ray Crystallography : Resolves 3D structure using SHELXL for refinement and WinGX/ORTEP for visualization .

Q. What structural features of the thieno[3,4-c]pyrazole core influence its chemical reactivity?

  • Key Features :

  • The electron-deficient pyrazole ring facilitates nucleophilic attacks at the 3-position.
  • The sulfoxide group (5-oxido) enhances solubility in polar solvents and participates in hydrogen bonding .
  • The cyclopropane ring introduces steric constraints, affecting regioselectivity in substitution reactions .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be systematically resolved?

  • Approach :

  • Cross-Validation : Compare NMR shifts with DFT-predicted values (e.g., using Gaussian) to identify discrepancies caused by dynamic effects or impurities .
  • Crystallographic Backup : Resolve ambiguous NOEs or coupling constants via single-crystal X-ray diffraction .
  • Isotopic Labeling : Use 15^{15}N or 13^{13}C-labeled precursors to clarify complex splitting patterns .

Q. What computational strategies are used to predict this compound’s biological activity and binding modes?

  • Methodology :

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases) using the compound’s 3D structure from crystallography .
  • QSAR Modeling : Correlate substituent effects (e.g., o-tolyl vs. p-tolyl) with activity trends from in vitro assays .
  • MD Simulations : GROMACS assesses binding stability and conformational flexibility over time .

Q. How can synthetic routes be optimized to address low yields in cyclopropane coupling steps?

  • Optimization Strategies :

  • Catalysis : Use Pd(0) catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura coupling to improve cross-coupling efficiency .
  • Microwave Assistance : Reduce reaction time (1–2 hours vs. 24 hours) and improve regioselectivity via controlled dielectric heating .
  • Protecting Groups : Temporarily block reactive sites (e.g., sulfoxide) with tert-butyldimethylsilyl (TBS) groups to prevent side reactions .

Q. What experimental and theoretical methods elucidate the compound’s redox behavior and stability?

  • Methods :

  • Cyclic Voltammetry : Measures oxidation potentials (e.g., sulfoxide reduction at −0.5 to −1.0 V vs. Ag/AgCl) .
  • DFT Calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to identify redox-active sites .
  • Accelerated Stability Testing : Expose the compound to UV light, humidity, and varied pH to assess degradation pathways .

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